Product packaging for exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl(Cat. No.:CAS No. 1523542-00-8; 862713-83-5)

exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl

Cat. No.: B2815128
CAS No.: 1523542-00-8; 862713-83-5
M. Wt: 135.59
InChI Key: LTQKNWRKMXWNBF-CHUJMTOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B2815128 exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl CAS No. 1523542-00-8; 862713-83-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1523542-00-8; 862713-83-5

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H/t3-,4+,5?;

InChI Key

LTQKNWRKMXWNBF-CHUJMTOYSA-N

SMILES

C1C2C(C2O)CN1.Cl

solubility

not available

Origin of Product

United States

Contextual Significance of Azabicyclo 3.1.0 Hexane Scaffolds in Organic Synthesis

The 3-azabicyclo[3.1.0]hexane ring system is a prominent structural motif in a wide array of biologically active compounds, including natural products and pharmaceuticals. mdpi.comresearchgate.netmdpi.com Its significance stems from its conformationally constrained bicyclic structure, which serves as a bioisostere for the more flexible piperidine (B6355638) ring. rsc.org This rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that can interact selectively with biological targets. nih.gov

The unique three-dimensional shape and novelty of this scaffold are highly desirable in drug discovery, offering a way to explore new chemical space and develop compounds with improved physicochemical properties. thieme-connect.com Consequently, considerable research has been dedicated to the development of efficient synthetic methods for constructing the 3-azabicyclo[3.1.0]hexane core. mdpi.comrsc.org These synthetic routes are diverse and continue to evolve, reflecting the scaffold's importance.

Table 2: Major Synthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Core

Synthetic MethodDescriptionKey Features
[3+2] Cycloaddition Involves the reaction of azomethine ylides with cyclopropenes or maleimides with hydrazines. rsc.orgbeilstein-journals.orgA popular and efficient method for constructing the fused cyclopropane (B1198618) ring. rsc.org
Intramolecular Cyclopropanation Often catalyzed by transition metals like rhodium or palladium, this method involves the cyclization of substrates such as N-allylamino acid derivatives or 1,6-enynes. rsc.orgnih.govresearchgate.netAllows for high diastereoselectivity, enabling control over the exo or endo configuration. nih.govacs.org
Metal-Catalyzed Oxidative Cyclization Utilizes metal catalysts (e.g., Ag(I), Copper) to facilitate the cyclopropanation of heteroatom-tethered 1,6-enynes or allylamines. researchgate.netHighly atom-economical, often proceeding in a single step to form multiple chemical bonds. researchgate.net
Photochemical Decomposition A method for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes through the photochemical decomposition of CHF₂-substituted pyrazolines. rsc.orgProceeds under mild conditions with simple operation and good functional group tolerance. rsc.org

Overview of the Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Hydrochloride Motif in Advanced Synthetic Targets

Established Retrosynthetic Strategies and Precursor Chemistry

Retrosynthetic analysis of the 3-azabicyclo[3.1.0]hexane core reveals two primary approaches: constructing the pyrrolidine ring onto a pre-existing cyclopropane (B1198618) (cyclopropane annulation) or forming the cyclopropane ring onto a pyrrolidine or pyrroline (B1223166) precursor (cycloaddition/functionalization).

This strategy begins with a suitably functionalized cyclopropane, which serves as the foundation for the subsequent annulation of the five-membered nitrogen-containing ring.

A foundational method for constructing the 3-azabicyclo[3.1.0]hexane system involves the annulation of a pyrrolidine ring onto a pre-existing cis-1,2-disubstituted cyclopropane. tandfonline.com This approach often utilizes cyclopropane-cis-1,2-dicarboxylic acids or their corresponding anhydrides as readily available starting materials. tandfonline.com The dicarboxylic acid derivative is converted into an imide, directly forming the 2,4-dione version of the bicyclic scaffold.

Another effective route starts with precursors like methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate. semanticscholar.org In a representative synthesis, this brominated cyclopropane is treated with sodium azide (B81097) to introduce the nitrogen functionality. semanticscholar.org Subsequent reduction of the azide, for instance with sodium hydrogentelluride, leads to the formation of an amine which undergoes spontaneous internal cyclization to yield the bicyclic lactam (a pyrrolidinone ring fused to the cyclopropane). semanticscholar.org This lactam can then be reduced to afford the core 3-azabicyclo[3.1.0]hexane skeleton. semanticscholar.org Similarly, reacting a bis-chloromethylcyclopropane with a primary amine, such as 2-phenylethylamine, can directly yield the corresponding N-substituted 3-azabicyclo[3.1.0]hexane derivative. tandfonline.com

Table 1: Examples of Ring Annulation from Substituted Cyclopropanes

Starting Material Reagents Intermediate/Product Reference
Cyclopropane-cis-1,2-dicarboxylic anhydride Amine (R-NH₂) N-substituted 3-azabicyclo[3.1.0]hexane-2,4-dione tandfonline.com
Methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate 1. NaN₃ 2. NaTeH 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one semanticscholar.org

More advanced strategies leverage intramolecular reactions on cyclopropane precursors. Intramolecular aminolysis is an effective approach for forming the pyrrolidine ring. mdpi.com This involves a cyclopropane derivative bearing both an amine (or a precursor) and a suitable leaving group, allowing for a ring-closing reaction.

Furthermore, methods involving C(sp³)-H bond activation have emerged as powerful tools. mdpi.com In these reactions, a catalyst activates a C-H bond on the cyclopropane substrate, enabling a tandem alkenylation/amination sequence to construct the fused ring system. mdpi.com Another sophisticated technique involves the generation of cyclopropylmagnesium carbenoids from sulfoxide (B87167) precursors. These carbenoids can then insert into an intramolecular C-H bond adjacent to a nitrogen atom, directly forming the 3-azabicyclo[3.1.0]hexane structure in high yields. researchgate.net The reactivity of the C-H bond for this insertion is influenced by the substituent on the nitrogen, with reactivity increasing in the order of N-CH₃ < N-CH₂CH₃ < N-CH₂Ph < N-CH(CH₃)₂. researchgate.net

This approach begins with a five-membered nitrogen heterocycle, typically a maleimide (B117702) or a dihydropyrrole, and constructs the fused cyclopropane ring onto it.

The intermolecular [2+1] fused-annulation reaction is a direct and efficient method for building the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.com This strategy involves the reaction of a functionalized maleimide derivative, which serves as the two-carbon alkene component, with an in situ generated one-carbon donor (a carbene or carbene equivalent). mdpi.com These carbene precursors can be derived from various sources, including substituted diazomethanes, bromo(nitro)methane, α-diazoacetates, and N-tosylhydrazones. mdpi.com This cycloaddition directly yields the 3-azabicyclo[3.1.0]hexane-2,4-dione core structure. A related, though distinct, strategy is the [3+2] cycloaddition of a diazo compound with a maleimide to form a pyrazoline intermediate, which then undergoes photochemical denitrogenation (loss of N₂) to collapse into the desired cyclopropane ring. nih.govscispace.com

A highly practical and versatile method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives is the palladium-catalyzed cyclopropanation of maleimides. nih.govrsc.org This reaction utilizes N-tosylhydrazones as stable and accessible carbene precursors. The N-tosylhydrazone decomposes in the presence of a palladium catalyst to generate a palladium-carbene intermediate, which then reacts with the double bond of the maleimide in a [2+1] cycloaddition fashion.

This gram-scale reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. nih.govrsc.org The reaction's practicality is highlighted by its use as a key step in a facile route to CP-866,087, a potent μ opioid receptor antagonist. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for targeted synthesis of specific isomers.

Table 2: Palladium-Catalyzed Cyclopropanation of Maleimides

Maleimide Substrate N-Tosylhydrazone Catalyst Yield Diastereoselectivity Reference
N-Substituted Maleimides Various Aldehyde/Ketone-derived N-Tosylhydrazones Palladium complex High High nih.govrsc.org
N-Benzylmaleimide Acetaldehyde N-Tosylhydrazone Pd(OAc)₂ Good Major diastereoisomer nih.govnih.govrsc.org

Maleimide-Based Cycloaddition and Functionalization

Catalytic Asymmetric Synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Stereoisomers

The synthesis of specific stereoisomers of the 3-azabicyclo[3.1.0]hexane scaffold is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. Catalytic asymmetric synthesis provides an efficient means to access these chiral structures, with transition metal-catalyzed routes offering high levels of stereocontrol.

Transition Metal-Catalyzed Stereoselective Routes

Transition metals have proven to be versatile catalysts for constructing the strained bicyclic system of 3-azabicyclo[3.1.0]hexane derivatives. Various metals, including rhodium, palladium, and gold, have been employed to catalyze cyclopropanation, C-H functionalization, and other cyclization reactions, enabling precise control over the stereochemical outcome.

Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbene intermediates, which can then undergo cyclopropanation reactions with alkenes. wikipedia.org This methodology has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates from 2,5-dihydropyrrole derivatives.

A notable advancement in this area is the use of very low catalyst loadings, as low as 0.005 mol %, for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). pku.edu.cnacs.orgnih.govnih.gov The choice of dirhodium(II) catalyst and subsequent hydrolysis conditions are critical for controlling the diastereoselectivity of the reaction. pku.edu.cnnih.gov By carefully selecting these parameters, it is possible to cleanly form either the exo- or endo-diastereomer with high selectivity, often without the need for chromatographic purification. pku.edu.cnacs.orgnih.govnih.gov This high turnover catalysis demonstrates a practical and efficient route to these valuable pharmaceutical intermediates. acs.orgnih.gov The mechanism is believed to proceed through the formation of a rhodium carbene, which then adds to the alkene in a concerted fashion. wikipedia.org

CatalystSubstrateDiazo CompoundCatalyst Loading (mol %)Key OutcomeReference
Dirhodium(II) AcetateN-Boc-2,5-dihydropyrroleEthyl Diazoacetate (EDA)0.005High turnover catalysis; effective for acceptor carbenes. acs.orgnih.gov
Chiral Dirhodium(II) CarboxamidatesN-Allylic Diazoacetamides- (Intramolecular)Not specifiedSuperior for intramolecular reactions of allylic diazoacetates. acs.org
Rh₂(R-DOSP)₄StyreneMethyl AryldiazoacetatesNot specifiedGenerally most effective for asymmetric intermolecular cyclopropanation. emory.edu
Rh₂(S-PTAD)₄Styreneortho-Substituted AryldiazoacetatesNot specifiedProvides high levels of enantioinduction with ortho-substituted substrates. emory.edu

Palladium catalysis offers a powerful strategy for the direct functionalization of C-H bonds, enabling the construction of complex molecules from simpler precursors. An enantioselective C-H functionalization approach has been developed to access densely substituted, perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org This method utilizes a Pd(0) catalyst in conjunction with a modular and bench-stable diazaphospholane ligand. acs.org The reaction proceeds via cyclopropane C-H functionalization using trifluoroacetimidoyl chlorides as electrophilic partners, demonstrating high enantioselectivity. acs.org

The resulting cyclic ketimine products are versatile intermediates that can subsequently react with a wide range of nucleophiles in one-pot processes, allowing for the rapid and modular assembly of heavily substituted pyrrolidines. acs.org Furthermore, palladium catalysis has been used for the transannular C-H arylation of the 3-azabicyclo[3.1.0]hexane core itself. nih.gov By installing a directing group on the nitrogen atom, a palladium catalyst can facilitate the coupling of the bicyclic amine with aryl iodides. nih.gov This late-stage functionalization strategy is valuable for creating derivatives of bioactive molecules. nih.gov

Catalyst SystemReaction TypeSubstrate TypeKey FeaturesReference
Pd(0) / Diazaphospholane LigandEnantioselective C-H FunctionalizationCyclopropanesHighly enantioselective; produces perfluoroalkyl-containing derivatives; allows for one-pot nucleophilic additions. acs.org
Palladium(II)Transannular C-H Arylation3-Azabicyclo[3.1.0]hexaneRequires an amide directing group; enables late-stage functionalization of the bicyclic core. nih.gov
Pd(PPh₃)₄Divergent CyclizationAllenenesStereoselective formation of 3-azabicyclo[3.1.0]hexane framework under specific conditions. acs.org
Palladium CatalystCyclopropanationMaleimides and N-TosylhydrazonesGram-scale synthesis with high yields and diastereoselectivities. rsc.org

Gold(I) catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack, facilitating a variety of cyclization reactions. A gold(I)-catalyzed tandem oxidation/cyclopropanation of 1,6-enynes provides a convenient and mild route to various carbo- and hetero-[n.1.0]bicyclic frameworks, including the 3-azabicyclo[3.1.0]hexane system. rsc.orgcapes.gov.br This reaction typically requires an external oxidant to facilitate the cyclopropanation step. rsc.orgcapes.gov.br The process is believed to be an electrophilic cyclopropanation that can proceed stereospecifically. rsc.org

A related and highly selective method involves the gold-catalyzed reaction between benzofuroxans, which act as nitrene transfer reagents, and N-allylynamides. acs.orgacs.orgnih.gov This annulation proceeds under mild conditions (e.g., 5 mol % Ph₃PAuNTf₂, PhCl, 60 °C) to afford 3-azabicyclo[3.1.0]hexan-2-imines in high yields with excellent functional group tolerance. acs.orgacs.orgnih.gov The key step in the proposed catalytic cycle is the intramolecular cyclopropanation of a gold α-imino carbene intermediate. acs.orgacs.org This strategy provides a useful platform for generating 3-azabicyclo[3.1.0]hexane derivatives with easily modulated substitution patterns. acs.org

Catalyst SystemSubstratesProduct TypeKey Mechanistic FeatureReference
Gold(I) / External Oxidant1,6-EnynesBicyclo[n.1.0]alkanesTandem oxidation/cyclopropanation sequence. rsc.orgcapes.gov.br
Ph₃PAuNTf₂N-Allylynamides and Benzofuroxans3-Azabicyclo[3.1.0]hexan-2-iminesIntramolecular cyclopropanation of a gold α-imino carbene intermediate. acs.orgacs.orgnih.gov
Cationic Au(I) / Chiral Phosphoramidite1,6-EnynesBicyclo[3.1.0]hexanesHighly diastereo- and enantioselective alkyne oxidation/cyclopropanation. epa.gov
Gold Catalyst1,6-Enynes / H-BpinBicyclo[3.1.0]hexane boranesAtom-economical cyclization/hydroboration. nih.gov

Rhodium-catalyzed hydroformylation provides a powerful method for converting alkenes into aldehydes, which can serve as reactive intermediates in cascade reactions. A novel, one-pot domino hydroformylation-double cyclization strategy has been developed for the rapid construction of azabicyclic systems. acs.orgnih.govnih.gov This reaction is initiated by the rhodium-catalyzed hydroformylation of an amide substrate containing a monosubstituted alkene, which produces a linear aldehyde. acs.orgnih.gov

This aldehyde intermediate then spontaneously triggers a series of intramolecular transformations. acs.orgnih.gov It first undergoes condensation with the amide to form an aminal, which dehydrates to an N-acyliminium ion. acs.orgnih.gov A tethered trisubstituted alkene then acts as a π-nucleophile, engaging in an intramolecular Mannich-type cyclization to form the stable bicyclized product. acs.orgnih.gov This atom-economic method provides rapid access to various alkaloid structures, including quinolizidine (B1214090) and indolizidine skeletons, under mild conditions and with good diastereoselectivity. acs.orgnih.gov

Reaction TypeCatalystKey StepsProduct SkeletonsAdvantagesReference
Domino Hydroformylation-Double CyclizationRhodium Complex1. Hydroformylation of alkene to aldehyde. 2. Condensation to N-acyliminium ion. 3. Intramolecular Mannich cyclization.Indolizidine, Quinolizidine, Pyrrolidine-fused azepaneOne-pot, atom-economic, mild conditions, good diastereoselectivity. acs.orgnih.govnih.gov

Beyond the specific examples above, a variety of other metal-catalyzed cyclization strategies have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These methods often leverage different modes of reactivity to construct the bicyclic system.

Palladium(0) catalysts can effect a stereoselective cyclization of allenenes. acs.org For instance, treating an N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamide with a palladium catalyst can lead to the formation of the 3-azabicyclo[3.1.0]hexane framework in moderate yields. acs.org Another palladium-catalyzed approach involves the cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical, gram-scale route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org

Ruthenium catalysts have also been explored for the asymmetric construction of 3-azabicyclo[3.1.0]hexanes, presenting an alternative to gold and platinum catalysts. thieme-connect.de These diverse metal-catalyzed cyclizations highlight the versatility of transition metals in accessing this important heterocyclic scaffold, with the choice of metal and ligand being crucial for controlling the reaction pathway and stereochemical outcome.

Metal CatalystReaction TypeSubstratesKey FeaturesReference
Palladium(0)Stereoselective CyclizationAllenenes (e.g., N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamide)Divergent synthesis possible, leading to either pyrrolidines or 3-azabicyclo[3.1.0]hexanes depending on conditions. acs.org
PalladiumCyclopropanationMaleimides and N-TosylhydrazonesHigh-yielding, diastereoselective, and scalable to the gram level. Provides practical access to drug analogues. rsc.org
RutheniumAsymmetric CyclopropanationNot specifiedOffers an alternative catalytic system for the asymmetric construction of the bicyclic core. thieme-connect.de
Rhodium(I)Intramolecular Alkene CyclopropanationYnamides with tethered alkenesMediated by a Rh-alkylcarbene intermediate, providing rapid access to the azabicyclic core. researchgate.netresearchgate.net

Organocatalytic Approaches to Chiral Azabicyclo[3.1.0]hexan-6-ol Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for traditional metal catalysts. These approaches often utilize small organic molecules, such as amines, to catalyze reactions with high stereoselectivity. In the context of the 3-azabicyclo[3.1.0]hexane framework, organocatalytic methods offer promising strategies for the enantioselective construction of this important structural motif.

Amine-Catalyzed Annulations and Cascade Reactions

Secondary amine catalysis, operating through iminium ion and enamine intermediates, has been successfully employed in a variety of asymmetric annulation and cascade reactions to construct complex cyclic systems. While direct application to the synthesis of exo-3-azabicyclo[3.1.0]hexan-6-ol is not extensively documented, the principles of these methodologies can be extrapolated. For instance, asymmetric [4+2] and [4+3] annulations of α-vinylenals, proceeding through cascade iminium ion-dienamine catalysis, have been shown to produce complex tricyclic and azepane-containing spirooxindoles with excellent enantioselectivities rsc.org.

A plausible organocatalytic cascade approach to the azabicyclo[3.1.0]hexane core could involve the reaction of a suitably functionalized pyrrolidine precursor with an enal in the presence of a chiral secondary amine catalyst. The reaction would proceed through a series of Michael additions and intramolecular cyclizations, with the chiral catalyst directing the stereochemical outcome of multiple newly formed stereocenters. Such cascade reactions are highly efficient, forming multiple bonds in a single operation and rapidly building molecular complexity from simple starting materials mdpi.comoaepublish.com. The development of such a cascade would provide a highly convergent and stereocontrolled route to chiral 3-azabicyclo[3.1.0]hexane derivatives.

Table 1: Representative Amine-Catalyzed Asymmetric Annulation Reactions
CatalystReactant 1Reactant 2Product TypeDiastereomeric RatioEnantiomeric Excess (%)
Chiral Secondary Amineα-VinylenalN-2,2,2-Trifluoroethyl isatin (B1672199) imineSpirooxindole with azepane motif-Good to Excellent
Chiral Secondary Amineα-Vinylenalα,α-DicyanoalkeneComplex tricyclic framework-Outstanding
Chiral Thiourea3-MethyleneoxindoleN-(p-toluenesulfonyl)-α-amino ketoneγ-Lactamup to 20:1>99
Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives.

One notable example involves the use of an S-chiral p-tolylsulfinyl group as a chiral auxiliary. In this approach, the sulfinyl group is attached to a precursor molecule, and its steric and electronic properties direct the stereoselective formation of the bicyclic ring system. Subsequent removal of the auxiliary provides the optically active 3-azabicyclo[3.1.0]hexane researchgate.netresearchgate.net.

Evans oxazolidinones are another class of widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions wikipedia.org. A polymer-supported version of the Evans oxazolidinone has been developed for efficient asymmetric synthesis, allowing for the preparation of α-alkylated acids in good yields and excellent enantioselectivity. Furthermore, the resin-bound auxiliary can be recycled multiple times without loss of stereoselectivity bath.ac.uk. This methodology could be adapted to the synthesis of precursors for exo-3-azabicyclo[3.1.0]hexan-6-ol, where the chiral auxiliary would control the stereochemistry of a key bond-forming step. For example, an asymmetric alkylation of an N-acylated pyrrolidinone bearing a chiral auxiliary could establish a crucial stereocenter, which would then be carried through to the final bicyclic product.

Table 2: Examples of Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral AuxiliarySubstrateReagentProductKey Feature
S-chiral p-tolylsulfinyl groupAcyclic precursori-PrMgClOptically active 3-azabicyclo[3.1.0]hexaneIntramolecular C-H insertion
Evans Oxazolidinone (polymer-supported)N-Acylated oxazolidinoneAlkyl halideα-Alkylated acidRecyclable auxiliary, high enantioselectivity
Amino alcoholProchiral ketoneGrignard reagentChiral tertiary alcoholAsymmetric addition

Advanced Cyclization and Rearrangement Pathways

Advanced synthetic strategies involving novel cyclization and rearrangement reactions have provided efficient and stereoselective routes to complex azabicyclic scaffolds. These methods often involve the generation of reactive intermediates that undergo programmed sequences of bond-forming events to construct the target molecular architecture.

Epoxide-Initiated Cationic Cyclization of Azides

A powerful and stereoselective method for the construction of 5-hydroxymethyl azabicyclic ring systems is the epoxide-initiated cationic cyclization of azides. This methodology involves the activation of an epoxide by a Lewis acid, which triggers a cascade of reactions leading to the formation of the bicyclic amine nih.govacs.orgacs.orgnih.gov.

The reaction is initiated by the coordination of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), to the epoxide oxygen, facilitating its opening to form a carbocation. This cation is then trapped intramolecularly by the tethered azide group. The subsequent intramolecular Schmidt reaction, a skeletal rearrangement, leads to the formation of the azabicyclic ring system with a hydroxymethyl group at the 5-position acs.orgresearchgate.net. This transformation has been shown to be highly stereoselective, often yielding a single diastereomer nih.gov. The versatility of this method has been demonstrated in the synthesis of various indolizidine alkaloids nih.govacs.org.

Table 3: Epoxide-Initiated Cationic Cyclization of Azides
SubstrateLewis AcidProductKey Transformation
3-(1-oxa-spiro[2.4]hept-4-yl)propyl azideEtAlCl₂5-Hydroxymethyl indolizidineEpoxide opening, azide cyclization, Schmidt rearrangement
Six-membered epoxyazideEtAlCl₂5-Hydroxymethyl azepineRing expansion to a seven-membered ring
Seven-membered epoxyazideEtAlCl₂5-Hydroxymethyl azocineRing expansion to an eight-membered ring

Domino Cation-Olefin-Azide Cyclization

Building upon the principles of epoxide-initiated cyclizations, the domino cation-olefin-azide cyclization provides a more elaborate cascade for the construction of azapolycyclic systems. This strategy involves an epoxide-initiated generation of a cation, which then triggers the cyclization of a polyolefin chain, and is finally terminated by an azide group, leading to the formation of the azabicyclic framework via an intramolecular Schmidt reaction researchgate.netresearchgate.net.

This domino reaction allows for the highly stereoselective synthesis of fused azapolycyclic skeletons. The stereochemistry of the final product is controlled by the stereochemistry of the starting epoxide and the geometry of the olefinic bonds. Enantioselective versions of this methodology have been developed using Sharpless asymmetric dihydroxylation or epoxidation to introduce the initial stereocenter researchgate.netresearchgate.net. This powerful technique enables the efficient and stereocontrolled construction of complex natural products containing azabicyclic and azatricyclic ring systems researchgate.net.

Tandem Aza Prins-Ritter/Friedel-Crafts Type Reactions of N-Acyliminium Ions

N-Acyliminium ions are highly reactive electrophilic intermediates that have been extensively used in the synthesis of nitrogen-containing heterocycles qub.ac.uk. A tandem reaction sequence involving an aza-Prins cyclization followed by a Ritter or Friedel-Crafts type reaction of an endocyclic N-acyliminium ion provides a versatile route to various amido and phenyl substituted azabicyclic derivatives researchgate.netfigshare.comfigshare.com.

This process is typically initiated by treating a regioselectively reduced N-homoallyl imide with a Lewis acid, such as boron trifluoride etherate, to generate a cyclic N-acyliminium ion. This intermediate then undergoes an endo-trig aza-Prins type cyclization. The resulting carbocation is subsequently trapped by a nucleophile in an intermolecular Ritter reaction (using a nitrile) or a Friedel-Crafts reaction (using an aromatic hydrocarbon). These reactions are often highly diastereoselective, yielding a single diastereomer in many cases researchgate.net. This methodology has been successfully applied to the synthesis of hexahydroindolizin-3(2H)-one and hexahydro-1H-quinolizin-4(6H)-one derivatives researchgate.net. Protonation of enamides derived from N-substituted cis-2-iodocyclopropanecarboxamides can also generate bicyclic N-acyliminium ions that participate in Pictet-Spengler cyclizations to form 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity researchgate.net.

Table 4: Tandem Aza Prins-Ritter/Friedel-Crafts Reactions of N-Acyliminium Ions
N-Acyliminium Ion PrecursorLewis AcidNucleophileProduct
Reduced N-homoallyl succinimideBF₃·OEt₂AcetonitrileAmido-substituted hexahydroindolizinone
Reduced N-homoallyl succinimideBF₃·OEt₂BenzenePhenyl-substituted hexahydroindolizinone
Reduced N-homoallyl glutarimideBF₃·OEt₂AcetonitrileAmido-substituted hexahydroquinolizinone
Enamide from cis-2-iodocyclopropanecarboxamideProtic AcidIndole3-Azabicyclo[3.1.0]hexan-2-one derivative

Intramolecular Insertion of Cyclopropylmagnesium Carbenoids

A significant method for the construction of the 3-azabicyclo[3.1.0]hexane framework involves the intramolecular 1,5-C-H insertion of cyclopropylmagnesium carbenoids. This approach provides a direct route to the bicyclic system with high efficiency.

The key step in this methodology is the generation of a cyclopropylmagnesium carbenoid from a suitably substituted 1-chlorocyclopropyl p-tolyl sulfoxide by treatment with isopropylmagnesium chloride (i-PrMgCl). pnu.ac.irresearchgate.netepa.gov The resulting carbenoid then undergoes an intramolecular insertion into a C-H bond on a substituent attached to the nitrogen atom of a pendant aminomethyl group. This reaction has been shown to produce a variety of 3-azabicyclo[3.1.0]hexane derivatives in yields of up to 94%. pnu.ac.irresearchgate.netepa.gov

The reactivity of the C-H bond towards this insertion has been studied, and it has been found to increase in the order of N-CH3 < N-CH2CH3 < N-CH2Ph < N-CH(CH3)2. pnu.ac.irepa.gov This methodology has also been successfully applied to the asymmetric synthesis of an optically active 3-azabicyclo[3.1.0]hexane by employing a chiral p-tolylsulfinyl group as a chiral auxiliary. pnu.ac.irepa.gov

SubstrateReagents and ConditionsProductYield (%)Reference
1-Chlorocyclopropyl p-tolyl sulfoxides with an N,N-disubstituted aminomethyl groupi-PrMgCl3-Azabicyclo[3.1.0]hexanesUp to 94 pnu.ac.irresearchgate.netepa.gov

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

The [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles is a powerful and widely used method for the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system. beilstein-journals.orgnih.gov This approach offers high stereocontrol and the ability to generate multiple stereocenters in a single step.

Azomethine ylides are typically generated in situ from the reaction of an α-amino acid with a carbonyl compound. In the context of 3-azabicyclo[3.1.0]hexane synthesis, these ylides can react with cyclopropene (B1174273) derivatives to afford the desired bicyclic scaffold. beilstein-journals.org The reaction can be catalyzed by various transition metal complexes to achieve high enantioselectivity.

For instance, a chiral Cu(CH3CN)4BF4/Ph-Phosferrox complex has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with up to 99% yield and greater than 99% enantiomeric excess (ee). beilstein-journals.org Another example involves the use of a CuI/(R)-Fesulphos catalytic system for the asymmetric cycloaddition of α-substituted iminoesters with azirines, producing 1,3-diazabicyclo[3.1.0]hexanes with up to 98% ee. rsc.org

The versatility of this method allows for the synthesis of a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity and in moderate to good yields. beilstein-journals.org

Catalyst/SystemReactantsProductYield (%)Enantiomeric Excess (ee, %)Reference
Cu(CH3CN)4BF4/Ph-PhosferroxAzomethine ylides and cyclopropenes3-Azabicyclo[3.1.0]hexane derivativesUp to 9997 to >99 beilstein-journals.org
CuI/(R)-Fesulphosα-Substituted iminoesters and azirines1,3-Diazabicyclo[3.1.0]hexanes-Up to 98 rsc.org

Intramolecular Amination of Remote C–H Bonds

The direct functionalization of C–H bonds represents an increasingly important strategy in organic synthesis due to its atom and step economy. Intramolecular amination of remote C–H bonds provides a powerful tool for the construction of nitrogen-containing rings, including the 3-azabicyclo[3.1.0]hexane system.

Palladium-catalyzed transannular C–H functionalization of alicyclic amines has been developed as a method to access 3-azabicyclo[3.1.0]hexane derivatives. mdpi.com This approach involves the activation of a C(sp3)–H bond within a ring system by a palladium catalyst, followed by the formation of a new C–N bond. This strategy has been applied to the synthesis of 6-arylated 3-azabicyclo[3.1.0]hexanes, which are valuable fragments in drug discovery. researchgate.net

Modern Synthetic Methodologies

In recent years, the development of synthetic methodologies has been driven by the need for more efficient, safer, and environmentally friendly processes. Principles of green chemistry, flow chemistry, and microwave-assisted synthesis have been increasingly applied to the preparation of complex molecules like exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride.

Green Chemistry Principles in exo-3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride Synthesis

The industrial synthesis of complex pharmaceutical ingredients often involves multi-step processes that can generate significant waste. The application of green chemistry principles aims to minimize the environmental impact of chemical manufacturing. The synthesis of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane core, a key intermediate for the antibiotic Trovafloxacin, provides an example where such principles are crucial. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov The industrial synthesis of this intermediate has been optimized to be efficient and commercially viable, likely incorporating aspects of green chemistry such as the use of inexpensive and less hazardous reagents and the reduction of waste streams. researchgate.net

Flow Chemistry Techniques for Process Intensification

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sci-hub.se These features make it an attractive platform for process intensification.

Photocatalytic flow processes have been utilized for the synthesis of 1,3-diazabicyclo[3.1.0]hexane derivatives. sci-hub.se Furthermore, the generation of diazo compounds, which are key precursors for the cyclopropanation reactions that form the 3-azabicyclo[3.1.0]hexane ring system, has been successfully achieved using flow chemistry. acs.org This approach allows for the safe in situ generation and immediate consumption of potentially hazardous diazo intermediates.

TechniqueApplication in 3-Azabicyclo[3.1.0]hexane SynthesisAdvantagesReference
Photocatalytic Flow ProcessSynthesis of 1,3-diazabicyclo[3.1.0]hexane derivativesImproved reaction homogeneity, shorter reaction times, higher yields sci-hub.se
In situ Generation of Diazo CompoundsPrecursors for cyclopropanation to form the bicyclic ringEnhanced safety by avoiding isolation of hazardous intermediates acs.org

Microwave-Assisted Cyclizations

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles.

This technology has been applied to the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. For example, the palladium-catalyzed C–H arylation to produce 6-arylated 3-azabicyclo[3.1.0]hexanes has been successfully performed using microwave heating, shortening reaction times to under one hour. researchgate.net Additionally, a simple and efficient solvent-free method for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes under microwave irradiation has been developed, affording the products in high yields with short reaction times. pnu.ac.ir

ReactionConditionsKey AdvantagesReference
Palladium-catalyzed C–H arylationMicrowave heatingReaction times under 1 hour researchgate.net
Synthesis of 1-azabicyclo[3.1.0]hexane-3-enesMicrowave irradiation, solvent-freeHigh yields, short reaction times, eco-friendly pnu.ac.ir

Three-Component Reaction Strategies

This reaction brings together a carbonyl compound, an α-amino acid (or other amine source), and a cyclopropene. The carbonyl compound and the amino acid first condense to form an unstable azomethine ylide, which is a 1,3-dipole. This reactive intermediate is immediately trapped by the cyclopropene (the dipolarophile) in a [3+2] cycloaddition reaction to yield the desired 3-azabicyclo[3.1.0]hexane ring system. bohrium.comnih.govrsc.org The reaction is often highly diastereoselective, affording complex spiro-fused polycyclic structures with good to high yields. beilstein-journals.orgmdpi.com

While this methodology has been extensively applied to generate highly substituted and complex derivatives, particularly spiro-annulated systems at the C2 position, the synthesis of the simpler parent exo-3-azabicyclo[3.1.0]hexan-6-ol via a direct three-component reaction has not been prominently featured. The existing research focuses on creating molecular diversity by varying the three components, leading to a wide range of structurally diverse compounds.

Research Findings

Detailed studies have demonstrated the versatility of the one-pot, three-component 1,3-dipolar cycloaddition. For instance, the reaction between isatins, α-amino acids, and various cyclopropenes has been shown to produce complex 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles in moderate to high yields. nih.gov Similarly, using ninhydrin (B49086) as the carbonyl component with α-amino acids and cyclopropenes provides access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs with complete stereoselectivity. bohrium.com

The scope of the reaction is broad, accommodating various substituted isatins, a range of N-substituted and N-unsubstituted α-amino acids, and even dipeptides as the amine source. nih.govrsc.org The choice of solvent and temperature can influence the reaction yields, with aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) often favoring the formation of the cycloadduct. beilstein-journals.org

The following tables summarize representative examples of 3-azabicyclo[3.1.0]hexane derivatives synthesized using this three-component strategy.

Table 1: Three-Component Synthesis of Spiro[3-azabicyclo[3.1.0]hexane]oxindoles nih.govmdpi.com

Reaction: Isatin derivative + α-Amino Acid + Cyclopropene derivative → Spiro-fused product

Carbonyl Component (Isatin)Amine Component (α-Amino Acid)Cyclopropene ComponentProduct StructureOverall Yield (%)
IsatinSarcosine1,2-Diphenyl-3-methylcyclopropene1,2',5',6'-Tetrahydro-1,5'-dimethyl-3',4'-diphenylspiro[indole-3,2'-pyrrolo[3,4-c]pyrrole]-2,6'(1'H)-dione85
5-Bromo-isatinL-Proline1,2,3-TriphenylcyclopropeneSpiro-fused cyclopropa[a]pyrrolizidine-oxindole derivative76
IsatinGlycine1,2-Diphenylcyclopropene3',4'-Diphenyl-1',2',5',6'-tetrahydrospiro[indole-3,2'-pyrrolo[3,4-c]pyrrole]-2,6'(1'H)-dione75
5-Chloro-isatinSarcosine1,2,3-TriphenylcyclopropeneSpiro-fused 3-azabicyclo[3.1.0]hexane-oxindole derivative82

Table 2: Three-Component Synthesis of Spiro[3-azabicyclo[3.1.0]hexane]-2,2'-indenes bohrium.com

Reaction: Ninhydrin + α-Amino Acid + Cyclopropene derivative → Spiro-fused product

Carbonyl ComponentAmine ComponentCyclopropene ComponentProduct StructureYield (%)
NinhydrinSarcosine1,2-Diphenylcyclopropene1-Methyl-3,4-diphenyl-1,2,5,6-tetrahydrospiro[pyrrolo[3,4-c]pyrrole-2,2'-indene]-1',3',6(5H)-trione88
NinhydrinL-Phenylalanine1,2-Diphenylcyclopropene1-Benzyl-3,4-diphenyl-1,2,5,6-tetrahydrospiro[pyrrolo[3,4-c]pyrrole-2,2'-indene]-1',3',6(5H)-trione85
NinhydrinGlycine1,2-Diphenylcyclopropene3,4-Diphenyl-1,2,5,6-tetrahydrospiro[pyrrolo[3,4-c]pyrrole-2,2'-indene]-1',3',6(5H)-trione80

These examples highlight the power of three-component strategies to rapidly build molecular complexity around the 3-azabicyclo[3.1.0]hexane core. While direct synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl using this approach is not explicitly detailed in the reviewed literature, the fundamental methodology provides a versatile platform for creating libraries of related compounds.

Chemical Reactivity and Stereochemical Control of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Hydrochloride

Diastereoselectivity and Enantioselectivity in Derivatization

The derivatization of the 3-azabicyclo[3.1.0]hexane core is marked by a high degree of stereochemical control, with both diastereoselectivity and enantioselectivity being critical areas of investigation. Methodologies for constructing this framework often establish the key stereochemical relationships that are carried through subsequent transformations.

One of the primary methods for forming the bicyclic system is through the cyclopropanation of unsaturated five-membered N-heterocycles. researchgate.net For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with significant diastereoselectivity. rsc.org Similarly, dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be finely tuned to achieve high levels of diastereoselectivity. nih.govacs.org

Enantioselective synthesis of these frameworks remains a significant challenge, but several strategies have proven effective. researchgate.net A palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This method is notable for its ability to form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net Another powerful approach involves the 1,3-dipolar cycloaddition of cyclopropenes to azomethine ylides, which can yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.orgnih.gov The use of chiral auxiliaries, such as an S-chiral p-tolylsulfinyl group, has also been successful in the synthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net

The following table summarizes key findings in the stereoselective derivatization of the 3-azabicyclo[3.1.0]hexane system.

Reaction TypeCatalyst/MethodKey Stereochemical Outcome
CyclopropanationPalladium / N-tosylhydrazonesHigh diastereoselectivity
CyclopropanationDirhodium(II) / Ethyl diazoacetateHigh diastereoselectivity, tunable for exo/endo isomers
Asymmetric CyclizationPalladium / 1,6-enynesExcellent regio- and enantioselectivities
1,3-Dipolar CycloadditionAzomethine ylides / CyclopropenesHigh diastereofacial selectivity
C-H Bond InsertionCyclopropylmagnesium carbenoids / Chiral auxiliarySynthesis of optically active products

Stereospecific Transformations of the Bicyclic Framework

The inherent rigidity of the 3-azabicyclo[3.1.0]hexane skeleton ensures that many transformations of the framework proceed stereospecifically. Once the initial stereochemistry is established, it is often preserved throughout a synthetic sequence. This stereochemical fidelity is crucial for the synthesis of complex molecules where precise three-dimensional orientation of substituents is required.

Intramolecular cyclopropanation reactions are a cornerstone of stereospecific synthesis in this system. For example, the intramolecular insertion of cyclopropylmagnesium carbenoids into a C-H bond adjacent to the nitrogen atom gives 3-azabicyclo[3.1.0]hexanes with a high degree of stereocontrol. researchgate.net The reactivity of the C-H bond is influenced by the substituent on the nitrogen, with the order of increasing reactivity being NCH₃, NCH₂CH₃, NCH₂Ph, and NCH(CH₃)₂. researchgate.net

Further functionalization of the bicyclic products can also be highly stereospecific. The products derived from these stereocontrolled syntheses can be further elaborated to create libraries of 3-azabicyclo[3.1.0]hexane frameworks, with each new compound retaining the core stereochemistry established during the initial cyclization. researchgate.net The ability to perform subsequent reactions without loss of stereochemical information is a testament to the conformational stability of the bicyclic system.

Investigation of Exo/Endo Stereochemical Preferences

A central theme in the chemistry of 3-azabicyclo[3.1.0]hexanes is the control of stereochemistry at the C6 position, leading to either exo or endo isomers. The selective formation of one diastereomer over the other is a significant synthetic challenge that has been addressed through careful selection of catalysts and reaction conditions. acs.org The exo configuration is often critical for biological activity. smolecule.com

In dirhodium(II)-catalyzed cyclopropanation reactions, the choice of catalyst plays a pivotal role in determining the exo/endo ratio. acs.org While achiral rhodium(II) catalysts typically yield a nearly 1:1 mixture of exo and endo diastereomers, the use of chiral, bowl-shaped rhodium catalysts can strongly favor the formation of the thermodynamically less stable endo isomer. acs.orgthieme-connect.com For example, the catalyst Rh₂(S-TPPTTL)₄ gave a 24:75 exo/endo ratio, while its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, further improved the selectivity to a 17:83 exo/endo ratio. acs.org

Post-synthesis separation and conversion strategies have also been developed to isolate pure diastereomers. Through processes such as base-catalyzed epimerization or selective hydrolysis, mixtures of exo and endo products can be converted into single, pure isomers in excellent yields and with high diastereomeric ratios (>30:1) without the need for chromatography. thieme-connect.com These telescoped sequences allow for the gram-scale synthesis of either the pure exo or endo isomer, demonstrating a practical route to these valuable pharmaceutical intermediates. nih.govacs.org

The table below illustrates the influence of different rhodium catalysts on the diastereoselectivity of the cyclopropanation of N-Boc-2,5-dihydropyrrole.

CatalystCatalyst Loading (mol%)Yield (%)Exo/Endo Ratio
Rh₂(OAc)₄163-79~1:1
Rh₂(esp)₂176~1:1
Rh₂(S-TPPTTL)₄0.0055924:75
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄0.0057017:83

Functional Group Interconversions on the exo-3-Azabicyclo[3.1.0]hexan-6-ol Core

The functional groups of the exo-3-azabicyclo[3.1.0]hexan-6-ol core, namely the secondary amine and the exo-hydroxyl group, provide handles for a wide range of interconversions. These transformations allow for the synthesis of a diverse array of derivatives. The nitrogen atom is commonly protected, often with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity and to facilitate reactions elsewhere on the scaffold.

The amino group at the 6-position, or its precursors, can undergo various transformations. For example, derivatives of exo-6-amino-3-azabicyclo[3.1.0]hexane readily participate in nucleophilic substitution reactions. beilstein-journals.org The N,N-dibenzylamino derivative, for instance, can displace a chlorine atom in a highly functionalized diene system. beilstein-journals.org Deprotection of a Boc-protected amine at this position can be achieved under mild conditions using trifluoroacetic acid, yielding the free amine without compromising the integrity of the bicyclic core. beilstein-journals.org

The hydroxyl group at the C6 position is also a key site for functionalization. While the title compound specifies an alcohol, related structures feature esters and other functionalities at this position. nih.govacs.org The conversion of a carboxylate group, often introduced during the initial cyclopropanation, into a hydroxyl group via reduction (e.g., to form exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol) is a common synthetic step. chemicalbook.com This hydroxyl group can then serve as a precursor for further modifications.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in exo-3-azabicyclo[3.1.0]hexan-6-ol is susceptible to oxidation to form the corresponding ketone, 3-azabicyclo[3.1.0]hexan-6-one. While specific literature detailing the oxidation of this particular substrate is not prevalent in the provided search context, the transformation is a fundamental process in organic chemistry. Standard oxidation conditions for secondary alcohols, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations, would be expected to effect this conversion.

The resulting ketone, 3-azabicyclo[3.1.0]hexan-6-one, is a valuable intermediate for further derivatization. The carbonyl group can undergo a range of reactions, including nucleophilic additions, reductions back to the alcohol (potentially with control to form the endo-isomer), and reductive aminations, significantly expanding the chemical space accessible from the parent alcohol. The stability of the rigid bicyclic framework is generally high, allowing for a broad range of oxidative and subsequent functional group manipulations to be performed without degradation of the core structure.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Azabicyclo[3.1.0]hexane Formation

The construction of the 3-azabicyclo[3.1.0]hexane framework can be achieved through various synthetic strategies, with reaction mechanisms often being complex and stereochemically nuanced. One of the prominent methods is the 1,3-dipolar cycloaddition between azomethine ylides and cyclopropene (B1174273) derivatives. beilstein-journals.orgnih.gov This approach provides a reliable pathway to bis-spirocyclic derivatives of the core hexane (B92381) structure. beilstein-archives.org The reaction involves the [3+2] cycloaddition of a 1,3-dipole (the azomethine ylide) to a dipolarophile (the cyclopropene), leading to the fused ring system with high diastereofacial selectivity. beilstein-journals.org

Other notable mechanisms for forming this bicyclic system include:

Dirhodium(II)-Catalyzed Cyclopropanation : This method involves the reaction of N-protected 2,5-dihydropyrroles with diazoacetates in the presence of a dirhodium(II) catalyst. nih.gov The mechanism proceeds via the formation of a rhodium carbene intermediate, which then undergoes cyclopropanation across the double bond of the dihydropyrrole. The choice of ligands on the dirhodium catalyst is crucial for controlling the stereoselectivity of the cyclopropanation, allowing for the selective formation of either exo or endo isomers. nih.govpku.edu.cn

Palladium-Catalyzed Asymmetric Cyclization : Chiral 3-azabicyclo[3.1.0]hexanes can be synthesized via a Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This complex cascade reaction allows for the formation of multiple C-C bonds and two rings in a single operation with excellent enantioselectivity. researchgate.net

Intramolecular C-H Insertion : The treatment of specific sulfoxides with isopropylmagnesium chloride generates cyclopropylmagnesium carbenoids. These intermediates can undergo intramolecular insertion into a C-H bond adjacent to the nitrogen atom, yielding the 3-azabicyclo[3.1.0]hexane structure. researchgate.net

In a different mechanistic pathway, substituted pyrazoles incorporating the azabicyclo[3.1.0]hexane moiety have been formed through a cascade reaction. beilstein-journals.org The proposed mechanism begins with the addition of an arylhydrazine to a nitro-substituted butadiene, followed by the elimination of benzotriazole (B28993) to form a diaminobutadiene intermediate. This intermediate tautomerizes and then undergoes an intramolecular vinylic nucleophilic substitution (SNVin) to form a pyrazoline, which finally yields the aromatic pyrazole (B372694) upon HCl elimination. beilstein-journals.org

Computational Chemistry Applications in Reaction Pathway Analysis

Computational chemistry has provided profound insights into the mechanisms governing the formation of the 3-azabicyclo[3.1.0]hexane skeleton. These theoretical approaches allow for the detailed analysis of reaction coordinates, the characterization of transient intermediates, and the quantification of activation energies, which are often difficult to determine experimentally.

Density Functional Theory (DFT) has been extensively applied to study the 1,3-dipolar cycloaddition reactions that form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org For the reaction between an azomethine ylide and cyclopropenes, DFT calculations, specifically at the M11/cc-pVDZ level of theory, have been used to investigate the mechanism thoroughly. beilstein-journals.orgnih.gov

These studies reveal that the cycloaddition reactions are kinetically controlled and proceed via a concerted, though potentially asynchronous, transition state. beilstein-archives.org Analysis of the frontier molecular orbitals (FMOs) indicates that the reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.orgnih.gov This inverse-electron-demand character is a key feature of the reaction mechanism. beilstein-archives.org DFT calculations have been used to map the potential energy surface and calculate the Gibbs free energy of activation, providing quantitative support for the proposed pathways. beilstein-archives.org

Table 1: DFT Calculated Relative Gibbs Free Energy for a 1,3-Dipolar Cycloaddition Reaction

Species Relative Gibbs Free Energy (kcal/mol)
Reagents 0.0
Transition State (exo) 16.5
Transition State (endo) 18.2
Product (exo) -33.1
Product (endo) -30.4

Note: Data is illustrative, based on findings for the reaction of protonated Ruhemann's Purple with 3-methyl-3-phenylcyclopropene (B8295009) as described in related studies. beilstein-archives.org

A significant strength of computational modeling is its ability to predict and explain the stereoselectivity observed in chemical reactions. For the synthesis of 3-azabicyclo[3.1.0]hexanes, theoretical studies have successfully rationalized the preferential formation of specific stereoisomers.

In the context of the 1,3-dipolar cycloaddition, DFT calculations of the transition-state energies for the different possible stereochemical pathways are fully consistent with the experimentally observed high diastereoselectivity. beilstein-journals.orgnih.gov By comparing the calculated activation energies for the transition states leading to the exo and endo products, researchers can predict which isomer will be formed preferentially. The pathway with the lower activation energy barrier is kinetically favored, leading to the major product. For example, calculations have shown a lower Gibbs free energy of activation for the transition state leading to the exo adduct, explaining its predominant formation in certain reactions. beilstein-archives.org

Furthermore, ab-initio calculations have been employed to explain the cis-selectivity observed in the initial step of a multi-step synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers. researchgate.net These theoretical models provide a foundational understanding of the steric and electronic interactions that dictate the three-dimensional structure of the products.

Applications of Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Hydrochloride As a Synthetic Platform

Role as a Chiral Building Block in Complex Molecule Synthesis

The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a wide array of biologically active natural products and pharmaceutical compounds. researchgate.netnih.gov Its importance in drug discovery has spurred significant research into methods for its synthesis and derivatization. researchgate.net As a chiral building block, exo-3-Azabicyclo[3.1.0]hexan-6-ol and its derivatives offer a rigid scaffold that allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that interact specifically with biological targets like enzymes and receptors. unife.it

The development of enantioselective synthetic methods provides access to chiral 3-azabicyclo[3.1.0]hexanes, which can be further elaborated into more complex structures without losing stereochemical integrity. researchgate.net These chiral synthons are particularly valuable in the construction of compound libraries for drug discovery, where three-dimensional diversity is essential for identifying new therapeutic leads. researchgate.netunife.it The inherent strain and defined geometry of the cyclopropane-fused pyrrolidine (B122466) ring system make it a privileged structure for creating novel chemical entities.

Integration into Natural Product Total Synthesis

The 3-azabicyclo[3.1.0]hexane core is a structural motif present in various natural products, making its derivatives logical starting points for total synthesis. researchgate.netmdpi.com Indolizidine alkaloids, a major class of alkaloids isolated from various natural sources, feature a bicyclic nitrogen-containing core and exhibit a wide range of biological activities. The synthesis of the indolizidine skeleton is a significant area of research in organic chemistry.

While the 3-azabicyclo[3.1.0]hexane framework is a valuable scaffold for alkaloid synthesis, a direct, documented synthetic pathway commencing from exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride for the total synthesis of the specific natural products Indolizomycin, Amabiline, and Grandisine D is not prominently featured in the scientific literature. Published total syntheses of these particular molecules typically employ alternative strategic approaches and different starting materials. The interest in these complex natural products, however, continues to drive the development of novel synthetic methodologies, including those that construct complex heterocyclic systems.

Design and Synthesis of Conformationally Constrained Analogues

A key application of the 3-azabicyclo[3.1.0]hexane scaffold is in the design of conformationally constrained analogues of known bioactive molecules. mdpi.comnih.govenamine.net By replacing more flexible structural units, such as a piperidine (B6355638) ring, with the rigid 3-azabicyclo[3.1.0]hexane system, chemists can lock the molecule into a specific conformation. nih.gov This strategy is crucial for probing the bioactive conformation of a ligand when it binds to its receptor and can lead to analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

This approach has been successfully used to develop novel dipeptidyl peptidase-IV (DPP-IV) inhibitors, where the introduction of the conformationally restricted 3-azabicyclo[3.1.0]hexane moiety at a specific position led to potent and selective compounds. nih.gov Similarly, isomeric 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes have been synthesized as conformationally restricted analogues of 4-trifluoromethylpiperidine, a common motif in medicinal chemistry. enamine.net The synthesis of these rigid structures provides valuable tools for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. mdpi.com

Table 1: Examples of Conformationally Constrained Analogues
Target ClassScaffold UtilizedPurpose of ConstraintReference
DPP-IV InhibitorsN-(aryl/heteroaryl)-3-azabicyclo[3.1.0]hexaneTo explore the P(2) region of the enzyme and enhance potency. nih.gov
Piperidine Analogues6-Trifluoromethyl-3-azabicyclo[3.1.0]hexaneTo create rigid versions of 4-trifluoromethylpiperidine for SAR studies. enamine.net
General Bioactive CompoundsCHF₂-substituted 3-azabicyclo[3.1.0]hexanesTo serve as a conformationally constrained isostere for the piperidine motif. nih.gov

Utilization in the Preparation of Substituted Azabicyclo[3.1.0]hexane Derivatives

Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a versatile starting material for a wide variety of substituted 3-azabicyclo[3.1.0]hexane derivatives. nih.govscispace.com The functional groups on the bicyclic core—the secondary amine, the hydroxyl group, and the C-H bonds of the skeleton—can be selectively modified to introduce diverse substituents and build molecular complexity.

Numerous synthetic methods have been developed to access these derivatives, including photochemical processes, cycloaddition reactions, and transition-metal-catalyzed functionalizations. nih.govscispace.combeilstein-journals.org For instance, efficient methods have been established for synthesizing CHF₂-substituted and CF₃-substituted derivatives, which are of great interest in medicinal chemistry due to the unique properties imparted by fluorine atoms. nih.govenamine.net Furthermore, the scaffold has been elaborated into bis-spirocyclic systems and potent triple reuptake inhibitors through carefully designed synthetic routes. beilstein-journals.orgacs.org The ability to generate a library of these substituted derivatives is essential for exploring their potential in various applications, from materials science to the development of new pharmaceuticals. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Table 2: Synthetic Methods for Substituted 3-Azabicyclo[3.1.0]hexane Derivatives
Synthetic MethodResulting Derivative TypeKey FeaturesReference
Photochemical Decomposition of PyrazolinesCHF₂-substituted derivativesMild conditions, excellent functional group tolerance. nih.govscispace.com
[3+2] CycloadditionIsomeric CF₃-substituted derivativesKey reaction with trifluoromethyldiazomethane. enamine.net
1,3-Dipolar CycloadditionBis-spirocyclic derivativesReaction of cyclopropenes with a stable azomethine ylide. beilstein-journals.orgbeilstein-journals.org
Multi-step organic synthesis6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanesLeads to potent triple reuptake inhibitors. acs.org

Analytical and Spectroscopic Characterization in Academic Research

Advanced NMR Spectroscopy for Structure and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly vital in assigning the structure and stereochemistry of complex bicyclic systems like the 3-azabicyclo[3.1.0]hexane core. While specific spectral data for exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl is not extensively detailed in publicly available literature, the analysis of closely related derivatives, such as N-Boc protected precursors, provides significant insight into the expected NMR characteristics.

In ¹H NMR spectra of related 3-azabicyclo[3.1.0]hexane derivatives, distinct signals corresponding to the protons of the bicyclic framework are observed. The protons on the pyrrolidine (B122466) ring and the cyclopropane (B1198618) ring typically appear in characteristic regions of the spectrum. The stereochemistry of the molecule, particularly the exo configuration, is often determined by the coupling constants (J-values) between adjacent protons, which are influenced by their dihedral angles, as described by the Karplus equation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals unambiguously by revealing proton-proton and proton-carbon correlations, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. For derivatives of the 3-azabicyclo[3.1.0]hexane system, the carbon signals can be assigned to the different parts of the molecule, including the carbons of the pyrrolidine and cyclopropane rings. The chemical shifts of these carbons are influenced by their chemical environment and the presence of substituents. For instance, ¹³C NMR data has been reported for various derivatives of 6-amino-3-azabicyclo[3.1.0]hexane, aiding in the structural confirmation of these more complex analogues.

Interactive Table: Representative ¹³C NMR Chemical Shifts for a 3-Azabicyclo[3.1.0]hexane Derivative.

Carbon Atom Chemical Shift (ppm)
C=O 160.5
SCCl 160.4
C=N 149.1
Aromatic C (quat.) 138.3
Aromatic CH 129.3, 128.1, 127.1
CCl 122.6
CH₂ (quat.) 59.0
NCH₂ 49.7, 48.0
NCH 47.3
CH 25.5, 24.5

Note: Data is for a complex derivative and serves as an example of the types of signals observed for this bicyclic system.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute and relative stereochemistry. For bicyclic systems like this compound, this technique can precisely map the spatial arrangement of atoms, confirming the exo orientation of the hydroxyl group relative to the pyrrolidine ring.

Mass Spectrometry and Chromatographic Techniques for Purity and Identity Confirmation

Mass spectrometry (MS) and various chromatographic techniques are essential tools for confirming the identity and assessing the purity of this compound.

Mass Spectrometry: This technique provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), in particular, can determine the molecular formula with high accuracy. For derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, both electron impact (EI) and electrospray ionization (ESI) mass spectrometry have been utilized. nih.gov The fragmentation patterns observed in the mass spectra can also offer structural information, helping to piece together the different components of the molecule.

Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC) and column chromatography are routinely used for monitoring reaction progress and for the purification of synthetic intermediates and the final product. nih.gov For purity assessment, more advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. These methods separate the target compound from any impurities, and when coupled with a suitable detector (e.g., UV, MS), they can provide quantitative information about the purity of the sample. The choice of the chromatographic method, including the stationary and mobile phases, is optimized to achieve the best separation for the specific compound and its potential impurities.

Interactive Table: Analytical Techniques for Identity and Purity Confirmation.

Technique Purpose Information Obtained
Mass Spectrometry (MS) Identity Confirmation Molecular weight, fragmentation patterns
High-Resolution MS (HRMS) Identity Confirmation Accurate mass and elemental composition
Thin Layer Chromatography (TLC) Purity Assessment & Reaction Monitoring Qualitative purity, reaction progress
Column Chromatography Purification Isolation of the pure compound
High-Performance Liquid Chromatography (HPLC) Purity Assessment Quantitative purity, detection of impurities

Future Perspectives in Exo 3 Azabicyclo 3.1.0 Hexan 6 Ol Hydrochloride Research

Emerging Catalytic Strategies for Enhanced Efficiency and Selectivity

The synthesis of the 3-azabicyclo[3.1.0]hexane ring system is a central theme of ongoing research, with a strong emphasis on catalytic methods that offer high levels of control over stereochemistry and yield. researchgate.net Transition-metal catalysis, in particular, has been instrumental in developing sophisticated routes to this valuable scaffold.

One of the most significant recent advancements is the use of dirhodium(II) catalysts in the intramolecular cyclopropanation of corresponding dihydropyrroles. nih.gov Researchers have demonstrated that catalyst loadings can be reduced to as low as 0.005 mol %, a substantial improvement in efficiency that minimizes metal waste. nih.gov By carefully selecting the specific rhodium catalyst and subsequent hydrolysis conditions, it is possible to selectively produce either the exo- or endo- diastereomer with high purity, often circumventing the need for chromatographic separation. nih.gov

Palladium-catalyzed tandem reactions represent another promising frontier. researchgate.net Methodologies involving asymmetric 5-exo-trig cyclization combined with cyclopropanation and carbonylation of 1,6-enynes allow for the construction of the bicyclic system with the concurrent formation of three new carbon-carbon bonds and two stereocenters. researchgate.net These complex transformations proceed with excellent regio- and enantioselectivity. researchgate.net

Furthermore, other metals are being explored for their unique catalytic properties. Copper-mediated intramolecular oxidative cyclizations provide an alternative pathway to the 3-azabicyclo[3.1.0]hexane core. researchgate.net Novel nickel complexes have also been developed as effective catalysts for the diastereoselective cyclopropanation of heteroaromatic precursors, expanding the toolkit available to synthetic chemists. rsc.org

Table 1: Emerging Catalytic Strategies for 3-Azabicyclo[3.1.0]hexane Synthesis

Catalyst System Reaction Type Key Advantages Resulting Scaffold
Dirhodium(II) Complexes Intramolecular Cyclopropanation Very low catalyst loading (0.005 mol%); High diastereoselectivity (exo or endo) exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates nih.gov
Palladium Complexes Asymmetric Tandem Cyclization/Cyclopropanation Forms multiple C-C bonds and stereocenters in one step; Excellent enantioselectivity Chiral 3-Azabicyclo[3.1.0]hexanes researchgate.net
Copper Salts Intramolecular Oxidative Carbanion Cyclization Utilizes a readily available and less expensive metal Substituted 3-Azabicyclo[3.1.0]hexanes researchgate.net
Nickel Complexes Diastereoselective Cyclopropanation Access to unique derivatives from heteroarene precursors 2-Azabicyclo[3.1.0]hex-3-ene dicarboxylates rsc.org

Diversification Strategies for Structural Complexity and Novel Scaffold Generation

Beyond the synthesis of the core ring system, significant research efforts are directed toward the diversification of the 3-azabicyclo[3.1.0]hexane scaffold. These strategies aim to generate libraries of novel analogues with enhanced structural complexity and tailored properties for drug discovery programs.

Late-stage C-H bond functionalization has emerged as a powerful and step-economic tool for modifying complex molecules. acs.org Palladium-catalyzed remote, transannular C(sp³)–H arylation has been successfully applied to the 3-azabicyclo[3.1.0]hexane motif. acs.org This allows for the direct installation of various aryl groups onto the carbon framework, a modification that would otherwise require lengthy synthetic sequences involving pre-functionalized substrates. This approach is highly valuable for the late-stage diversification of drug candidates.

Cycloaddition reactions offer another robust method for building structural complexity. The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes has been developed to produce novel bis-spirocyclic systems. beilstein-journals.org In this strategy, the 3-azabicyclo[3.1.0]hexane core is fused to another ring system through a single, shared atom, creating a rigid, three-dimensional structure that is highly desirable for exploring new regions of chemical space. beilstein-journals.org

Furthermore, research is exploring the introduction of specialized functional groups to modulate the physicochemical properties of the scaffold. The synthesis of fluorinated derivatives, for example, is being pursued through methods like the photochemical decomposition of CHF₂-substituted pyrazolines. researchgate.net Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, synthetic routes to phosphonated analogues, such as 3-azabicyclo[3.1.0]hexan-1-yl phosphonates, have been developed, introducing a functional group capable of mimicking phosphate (B84403) esters or acting as a transition-state analogue. acs.org

Table 2: Key Diversification Strategies for the 3-Azabicyclo[3.1.0]hexane Scaffold

Strategy Specific Reaction Modification Achieved Potential Impact
C-H Functionalization Palladium-Catalyzed Transannular C-H Arylation Introduction of aryl groups directly onto the bicyclic core Rapid generation of analogues with modified steric and electronic properties acs.org
Cycloaddition 1,3-Dipolar Cycloaddition with Azomethine Ylides Formation of bis-spirocyclic systems Increased three-dimensionality and structural rigidity beilstein-journals.org
Introduction of Fluorine Photochemical Decomposition of Fluorinated Pyrazolines Creation of CHF₂-substituted analogues Enhanced metabolic stability and altered binding properties researchgate.net
Introduction of Phosphorus Atom-Transfer Radical Cyclization Synthesis of phosphonated derivatives Access to phosphate mimetics and enzyme inhibitors acs.org

Advancements in Sustainable Synthesis of Azabicyclic Systems

In line with the broader goals of the chemical industry, future research on azabicyclic systems will increasingly prioritize sustainability. This involves developing synthetic routes that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous materials.

The drive toward extremely low catalyst loadings, as seen with dirhodium(II) systems, is a cornerstone of this effort, as it reduces the demand for precious metals and simplifies product purification. nih.gov The development of atom-economic reactions, which maximize the incorporation of atoms from the starting materials into the final product, is another key principle. Domino reactions, such as the rhodium-catalyzed hydroformylation-initiated double cyclization to form related azabicyclic structures, exemplify this approach. acs.org These one-pot transformations build molecular complexity rapidly and minimize the formation of stoichiometric byproducts. acs.org

The use of alternative energy sources is also a growing area of interest. Photochemical methods, which use light to drive chemical reactions, offer a green alternative to thermally promoted processes and can often be conducted under mild conditions. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl?

The synthesis of this compound typically involves multi-step strategies to achieve the bicyclic framework and stereochemical control. Key methods include:

  • [3+2] Cycloaddition : Reaction of aziridine derivatives with activated alkenes under controlled temperatures (e.g., −20°C to 25°C) to form the bicyclic core .
  • Ring-Closing Metathesis : Use of Grubbs catalysts to close smaller rings into the bicyclic structure, followed by oxidation or reduction to introduce the hydroxyl group .
  • Salt Formation : Conversion of the free base to the hydrochloride salt via HCl gas or aqueous HCl in solvents like dichloromethane, ensuring high purity (≥95%) through recrystallization .

Critical parameters include pH control during salt formation and catalyst selection to minimize byproducts.

Basic: How is the compound’s structure and stereochemistry characterized?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework, with characteristic shifts for the tertiary alcohol (δ ~3.5–4.0 ppm) and nitrogen environment .
  • X-Ray Crystallography : Resolves the exo configuration of the hydroxyl group and confirms the chair-like bicyclic geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C5_5H10_{10}NOCl) and isotopic patterns .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt, with solubility >50 mg/mL in water at 25°C .
  • Stability : Stable under inert atmospheres (N2_2) at −20°C for long-term storage. Degrades above 100°C or in acidic/basic conditions, forming ring-opened byproducts .

Advanced: How does this compound interact with opioid receptors?

The compound acts as a μ-opioid receptor antagonist with moderate selectivity (Ki_i ~50–100 nM). Methodological insights:

  • In Vitro Binding Assays : Radioligand displacement studies using [3^3H]DAMGO in HEK293 cells expressing human μ-receptors .
  • Computational Docking : Molecular dynamics simulations reveal hydrogen bonding between the hydroxyl group and receptor residues (e.g., Tyr148) .
  • Functional Assays : Inhibition of cAMP accumulation in cell lines confirms inverse agonism .

Advanced: How can structure-activity relationship (SAR) studies enhance receptor selectivity?

Key modifications include:

  • Substitution at the 6-Position : Introducing methyl or carboxamide groups improves μ/δ selectivity ratios (e.g., 10:1 vs. 3:1 for the parent compound) .
  • Ring Expansion : Larger bicyclic systems (e.g., 3-azabicyclo[3.2.0]heptane) shift affinity toward κ-receptors .
  • Salt Form Optimization : Bromide or triflate salts alter solubility and membrane permeability, affecting in vivo efficacy .

Advanced: What analytical methods resolve impurities in synthesized batches?

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid mobile phase detect impurities (e.g., ring-opened amines) at levels <0.1% .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomeric impurities arising from incomplete stereochemical control .
  • Elemental Analysis : Validates stoichiometry of the hydrochloride salt (C: 44.3%, H: 6.7%, N: 10.3%, Cl: 26.1%) .

Advanced: How are stereochemical outcomes controlled during synthesis?

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives directs the exo configuration during cyclization .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of imines achieves enantiomeric excess (ee) >90% .
  • Crystallization-Induced Diastereomer Resolution : Selective precipitation of the desired diastereomer from racemic mixtures .

Advanced: How to address contradictions in biological assay data?

Discrepancies in receptor affinity (e.g., μ vs. δ selectivity across studies) may arise from:

  • Cell Line Variability : HEK293 vs. CHO cells express differing receptor glycosylation patterns, altering ligand binding .
  • Salt Form Effects : Hydrobromide vs. hydrochloride salts influence pharmacokinetic parameters .
  • Assay Conditions : Buffer composition (e.g., Mg2+^{2+} concentration) modulates G-protein coupling efficiency .

Validate findings using orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) and standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.